1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
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Overview
Description
1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a heterocyclic compound that combines the structural features of pyrimidine and indazole
Preparation Methods
The synthesis of 1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine can be achieved through various synthetic routes. One common method involves the reaction of pyrimidine derivatives with hydrazine derivatives under specific conditions. For instance, the use of magnesium oxide nanoparticles as a catalyst has been reported to enhance the efficiency of the synthesis . The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or toluene, under reflux conditions.
Industrial production methods for this compound are not extensively documented, but the use of scalable synthetic routes involving readily available starting materials and catalysts is crucial for large-scale production.
Chemical Reactions Analysis
1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be used as starting materials.
Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy . The compound’s ability to bind to nucleophilic amino acids and other functional groups in proteins leads to enzyme inhibition and subsequent biological effects .
Comparison with Similar Compounds
1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and have been studied for their medicinal applications.
Imidazo[1,2-a]pyrimidines: These compounds also contain a pyrimidine ring and have been explored for their diverse biological activities.
Pyrimido[1,2-a]benzimidazoles: These compounds are structurally related and have shown potential in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of pyrimidine and indazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13N5 |
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Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-pyrimidin-2-yl-4,5,6,7-tetrahydroindazol-4-amine |
InChI |
InChI=1S/C11H13N5/c12-9-3-1-4-10-8(9)7-15-16(10)11-13-5-2-6-14-11/h2,5-7,9H,1,3-4,12H2 |
InChI Key |
NIOLPNWNKMIZNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)N(N=C2)C3=NC=CC=N3)N |
Origin of Product |
United States |
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